1H-Pyrrole-1-carbothioic S-acid
Overview
Description
1H-Pyrrole-1-carbothioic S-acid, also known as 1H-Pyrrole-1-carbodithioic acid phenylmethyl ester, is a chemical compound with the empirical formula C12H11NS2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in controlled radical polymerization and as a chain transfer agent in various chemical reactions .
Preparation Methods
The synthesis of 1H-Pyrrole-1-carbothioic S-acid can be achieved through several methods:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.
Condensation of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Organocatalytic Synthesis: Recent approaches in organocatalysis have provided efficient methods for the construction of pyrrole rings, utilizing various substrates and catalysts.
Chemical Reactions Analysis
1H-Pyrrole-1-carbothioic S-acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major products formed from these reactions include various substituted pyrroles and their derivatives.
Scientific Research Applications
1H-Pyrrole-1-carbothioic S-acid has several scientific research applications:
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Medicine: Pyrrole derivatives have shown potential in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carbothioic S-acid involves its role as a chain transfer agent in radical polymerization. The compound interacts with growing polymer chains, transferring the radical site and thus controlling the polymerization process. This mechanism allows for the synthesis of polymers with well-defined molecular weights and structures .
Comparison with Similar Compounds
1H-Pyrrole-1-carbothioic S-acid can be compared with other similar compounds such as:
1H-Pyrrole-1-carbodithioic acid phenylmethyl ester: This compound has similar applications in controlled radical polymerization.
Potassium 5-bromo-1H-indole-1-carbodithioate: Another compound used in polymerization processes.
Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate: Used in similar applications but with different structural properties.
The uniqueness of this compound lies in its specific structure and reactivity, making it particularly suitable for certain polymerization processes and chemical reactions.
Properties
IUPAC Name |
pyrrole-1-carbothioic S-acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-5(8)6-3-1-2-4-6/h1-4H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJKIVQBQCQWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546593 | |
Record name | 1H-Pyrrole-1-carbothioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690620-31-6 | |
Record name | 1H-Pyrrole-1-carbothioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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